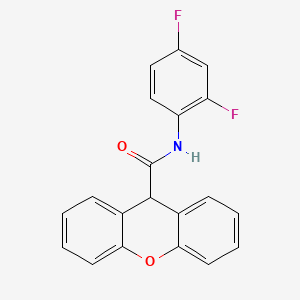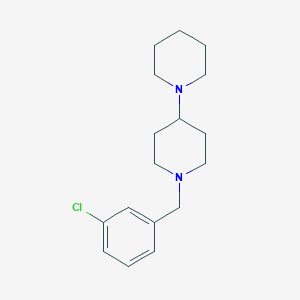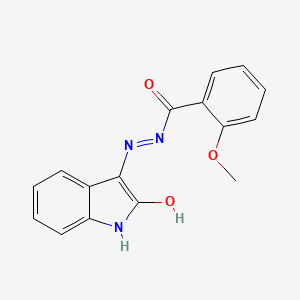
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide, also known as DFX, is a chemical compound that has been widely researched for its potential applications in various scientific fields. It is a xanthene derivative that has a high affinity for binding to calcium ions, making it a useful tool for studying calcium signaling pathways in cells. In
科学的研究の応用
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has been used extensively in scientific research for its ability to selectively bind to calcium ions and modulate calcium signaling pathways in cells. It has been used to study the role of calcium signaling in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has also been used to investigate the effects of calcium dysregulation in diseases such as Alzheimer's, Parkinson's, and cancer.
作用機序
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide binds to calcium ions with high affinity and specificity, causing a conformational change in the molecule that leads to inhibition of calcium-dependent processes. It has been shown to block calcium influx through voltage-gated calcium channels, inhibit calcium release from intracellular stores, and modulate the activity of calcium-dependent enzymes such as calmodulin and protein kinase C.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has been shown to have a wide range of biochemical and physiological effects depending on the cell type and experimental conditions. It has been shown to inhibit muscle contraction in smooth and skeletal muscle, reduce neurotransmitter release in neurons, and modulate gene expression in various cell types. N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has several advantages for use in lab experiments, including its high affinity and specificity for calcium ions, its ability to selectively modulate calcium-dependent processes, and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful control of experimental conditions to avoid non-specific effects, the potential for off-target effects due to its binding to other proteins besides calcium, and the need for specialized equipment to measure calcium signaling in cells.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide, including the development of new analogs with improved specificity and potency, the exploration of its potential therapeutic applications in diseases such as Alzheimer's and cancer, and the investigation of its effects on other signaling pathways besides calcium. Additionally, new techniques for measuring calcium signaling in cells, such as optogenetic and genetically encoded calcium indicators, may provide new opportunities for using N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide as a tool for studying cellular signaling.
合成法
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide can be synthesized using a multistep process that involves the reaction of 2,4-difluoroaniline with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO2/c21-12-9-10-16(15(22)11-12)23-20(24)19-13-5-1-3-7-17(13)25-18-8-4-2-6-14(18)19/h1-11,19H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKRPIJGFNEUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)


![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)
![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)